3,3-Dimethylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

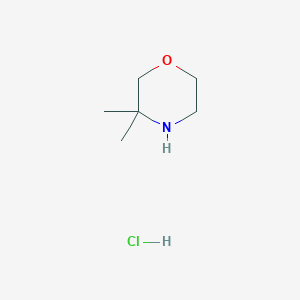

Structure

2D Structure

Properties

IUPAC Name |

3,3-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)5-8-4-3-7-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJCSEZZLIIZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625024 | |

| Record name | 3,3-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59229-64-0 | |

| Record name | 3,3-Dimethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylmorpholine hydrochloride basic properties

An In-depth Technical Guide to 3,3-Dimethylmorpholine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry. As a substituted morpholine, its structural motif is of significant interest to researchers in medicinal chemistry and materials science. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, imparts unique physicochemical properties such as high polarity and water solubility, making it a valuable scaffold in drug design. The addition of gem-dimethyl groups at the C3 position introduces steric hindrance and lipophilicity, which can be strategically utilized to modulate a molecule's conformation, metabolic stability, and binding interactions with biological targets.

This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and handling of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Physicochemical and Structural Properties

This compound is the salt form of the free base, 3,3-Dimethylmorpholine. The protonation of the secondary amine by hydrochloric acid enhances its water solubility and renders it a stable, crystalline solid, which is often more convenient for handling and storage than the free base.

Core Data Summary

A compilation of the essential chemical and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | [1] |

| Synonyms | 3,3-Dimethylmorpholine HCl | [1] |

| CAS Number | 59229-64-0 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClNO | [2][3] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically ≥95% | [3] |

| SMILES | CC1(COCCN1)C.Cl | [1] |

| Storage | Inert atmosphere, room temperature | [2][3] |

Structural Elucidation

The structure of this compound consists of a morpholine ring with two methyl groups attached to the same carbon atom (C3) adjacent to the nitrogen atom. The hydrochloride salt form means the nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: General workflow for the synthesis of 3,3-Dimethylmorpholine HCl.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A multi-technique approach is typically employed.

Overview of Analytical Techniques

The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Infrared (IR) spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Caption: Integrated workflow for analytical characterization.

Spectroscopic and Chromatographic Profiles

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the gem-dimethyl groups. The protons on carbons adjacent to the oxygen and nitrogen atoms will appear at distinct chemical shifts. The two methyl groups, being chemically equivalent, should produce a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the six unique carbon atoms in the structure. The quaternary carbon at the C3 position will have a characteristic chemical shift.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 116.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (from the protonated amine), C-H stretching, and C-O-C stretching of the ether linkage.

Protocol: Purity Determination by HPLC

This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of this compound. The principle is to separate the main compound from any potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Ammonium formate or similar buffer

-

Formic acid or similar acid

-

Deionized water

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of water or a water/acetonitrile mixture to obtain a concentration of ~1 mg/mL.

-

-

Sample Solution Preparation:

-

Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 210 nm (as the compound lacks a strong chromophore)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |

-

-

Data Analysis:

-

Inject the sample solution and record the chromatogram.

-

Integrate all peaks detected.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Causality and Validation: The choice of a C18 column is based on its versatility for separating small polar molecules. The gradient elution ensures that both polar and potential non-polar impurities are eluted from the column. UV detection at a low wavelength like 210 nm is necessary because the molecule lacks a significant chromophore. This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.

Applications in Research and Drug Development

Substituted morpholines are prevalent in numerous approved drugs and clinical candidates. The morpholine scaffold often serves as a replacement for a piperidine or piperazine ring to improve physicochemical properties. For example, 2,6-dimethylmorpholine is a key intermediate for the antifungal drug Amorolfine and the anticancer agent Sonidegib. [4] By analogy, this compound is a valuable building block for synthesizing novel compounds. The gem-dimethyl group at the C3 position can serve several purposes:

-

Metabolic Blocking: It can prevent metabolic oxidation at the C3 position, potentially increasing the half-life of a drug candidate.

-

Conformational Restriction: The steric bulk of the dimethyl groups can lock the morpholine ring into a specific conformation, which can be crucial for optimizing binding affinity to a target protein.

-

Modulation of Basicity: The alkyl substitution can subtly influence the pKa of the morpholine nitrogen, affecting its ionization state at physiological pH.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The hazard profile is primarily derived from its free base form.

GHS Hazard Information

The following table summarizes the known hazards associated with the free base, 3,3-dimethylmorpholine, which should be considered applicable to the hydrochloride salt. [5]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [6][7]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [6] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator. [6]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [2]Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company.

Conclusion

This compound is a synthetically useful building block with well-defined physicochemical properties. Its value in medicinal chemistry and organic synthesis is underscored by the strategic advantages conferred by the gem-dimethyl substituted morpholine scaffold. A thorough understanding of its properties, analytical characterization, and safe handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine.

- Google Patents (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3,3-Dimethylmorpholine Hydrochloride (CAS: 59229-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold and the Significance of Gem-Dimethyl Substitution

Morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is often motivated by its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] The nitrogen atom of the morpholine ring can act as a basic center, allowing for the formation of salts like the hydrochloride salt, which can further enhance solubility and facilitate handling and formulation.

This technical guide focuses on a specific derivative, 3,3-Dimethylmorpholine hydrochloride (CAS: 59229-64-0). The introduction of a gem-dimethyl group at the 3-position of the morpholine ring introduces a unique set of steric and electronic properties. The gem-dimethyl moiety can provide steric shielding to the adjacent nitrogen atom, potentially influencing its basicity and metabolic susceptibility. Furthermore, this substitution pattern can lock the conformation of the morpholine ring, which can be advantageous in designing molecules with specific three-dimensional orientations for optimal target binding. This guide will provide a comprehensive overview of the chemical properties, synthesis, potential applications, and analytical methodologies related to this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 59229-64-0 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | [4] |

| SMILES | CC1(C)COCCN1.[H]Cl | [3] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | [5][6] |

| Melting Point | Data not available. For comparison, Morpholine hydrochloride decomposes at 175-176°C.[7][8] | |

| Boiling Point (of free base) | 143-144 °C | [9] |

| Density (of free base) | 0.9355 g/cm³ | [9] |

| Solubility | Expected to be soluble in water and polar protic solvents.[5][10] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A potential route to 3,3-Dimethylmorpholine begins with the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, to form the N-substituted diol. Subsequent acid-catalyzed intramolecular cyclization would then yield the desired 3,3-Dimethylmorpholine. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)ethanolamine

-

To a stirred solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.

-

Slowly add 2-chloroethanol to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield N-(2-hydroxy-1,1-dimethylethyl)ethanolamine.

Step 2: Synthesis of 3,3-Dimethylmorpholine

-

Slowly add the N-(2-hydroxy-1,1-dimethylethyl)ethanolamine to concentrated sulfuric acid with cooling.

-

Heat the reaction mixture to a temperature typically ranging from 150-190°C.

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude 3,3-Dimethylmorpholine by distillation.

Step 3: Preparation of this compound

-

Dissolve the purified 3,3-Dimethylmorpholine in a dry, inert solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Applications in Research and Drug Development

The morpholine moiety is a key structural feature in numerous approved drugs and experimental therapeutic agents.[1][13] Its presence often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are crucial for drug efficacy.[2]

While specific applications of this compound are not extensively documented, its potential can be inferred from the broader utility of substituted morpholines in medicinal chemistry.

-

Scaffold for Novel Therapeutics: this compound can serve as a valuable building block for the synthesis of more complex molecules.[14] The gem-dimethyl group can act as a conformational anchor, providing a rigid framework for the attachment of other pharmacophoric groups. This can be particularly useful in the design of inhibitors for enzymes and receptors where a specific spatial arrangement of functional groups is required for high-affinity binding.

-

Modulation of Physicochemical Properties: The incorporation of the 3,3-dimethylmorpholine moiety into a larger molecule can be a strategic approach to fine-tune its properties. The gem-dimethyl group can increase lipophilicity compared to an unsubstituted morpholine, which may be beneficial for crossing the blood-brain barrier in the development of CNS-active drugs.

-

Potential Biological Activities: Substituted morpholines have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16] The unique steric and electronic properties of the 3,3-dimethyl substitution pattern could lead to novel interactions with biological targets, warranting further investigation of its pharmacological profile.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups as a singlet, and distinct signals for the methylene protons at the C2, C5, and C6 positions of the morpholine ring. The protons adjacent to the oxygen (C2) will likely appear at a lower field (higher ppm) than those adjacent to the nitrogen (C5 and C6).

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon at C3, the two methyl carbons, and the three methylene carbons of the morpholine ring. A reference to the ¹³C NMR spectrum of the free base, 3,3-Dimethylmorpholine, exists in the literature.[3]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of morpholine derivatives, direct analysis by GC-MS can be challenging. Derivatization is often employed to increase volatility. A common method involves the reaction with an agent like dansyl chloride to form a less polar, more volatile derivative that is amenable to GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of morpholine derivatives. Reversed-phase HPLC with a suitable C18 column can be used, often with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is possible if the molecule contains a chromophore, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Safety and Handling

Detailed toxicological data for this compound is not available. However, safety precautions should be based on the known hazards of related compounds, such as morpholine and other alkylated morpholine hydrochlorides.[20][21][22]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A properly fitted respirator should be used if dusts or aerosols are generated.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. The gem-dimethyl substitution on the morpholine scaffold offers a unique combination of steric and electronic properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. While specific data on its physicochemical properties, synthesis, and biological activity are not extensively documented, this guide provides a comprehensive overview based on available information and inferences from closely related compounds. Further research into the synthesis and pharmacological evaluation of this compound is warranted to fully explore its potential in the development of new medicines.

References

- PubChem. Morpholine, hydrochloride (1:1).

- MySkinRecipes. 3,3-Dimethylmorpholine. [Link]

- Redox. Safety Data Sheet Morpholine. Published October 1, 2022. [Link]

- National Institute of Standards and Technology. Morpholine hydrochloride. NIST Chemistry WebBook. [Link]

- PubChem. 3,3-Dimethylmorpholine.

- PubChem. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1).

- Solubility of Things. Morpholine hydrochloride. [Link]

- ChemWhat. 3,3-Dimethylmorpholine CAS#: 59229-63-9. [Link]

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Published 2020.

- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Published 2022.

- PubChem. 3,5-Dimethylmorpholine hydrochloride.

- SpectraBase. Morpholine hydrochloride. [Link]

- Chemistry Letters. Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)

- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 75(15), 5373–5376. [Link]

- Organic Chemistry Portal. Morpholine synthesis. [Link]

- E3S Web of Conferences.

- Szabó, K. J., & Kónya, D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules (Basel, Switzerland), 28(9), 3749. [Link]

- Journal of the American Chemical Society. Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Published 1947. [Link]

- ResearchGate.

- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Published March 2020. [Link]

- The Merck Index Online. Morpholine. [Link]

- ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

- PubMed.

- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Published March 2020. [Link]

- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Published March 2020. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Morpholine [drugfuture.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemwhat.com [chemwhat.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine synthesis [organic-chemistry.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,3-Dimethylmorpholine [myskinrecipes.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]

- 20. redox.com [redox.com]

- 21. fishersci.com [fishersci.com]

- 22. Morpholine hydrochloride [webbook.nist.gov]

An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of 3,3-dimethylmorpholine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted morpholine, its structural features are pivotal to its chemical reactivity and potential applications as a building block in the development of novel therapeutic agents and agrochemicals. This document synthesizes theoretical knowledge with practical insights into its synthesis and characterization.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of substituents onto the morpholine ring, as in 3,3-dimethylmorpholine, allows for the fine-tuning of these properties and the introduction of specific steric and electronic features that can influence biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly suitable for laboratory use and further synthetic transformations.

Molecular Structure and Properties

This compound possesses the chemical formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol .[2][3] The core of the molecule is a saturated six-membered morpholine ring, which contains an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. The key structural feature is the presence of two methyl groups geminally substituted at the C3 position of the ring.

The hydrochloride salt is formed by the protonation of the secondary amine nitrogen by hydrochloric acid. This results in the formation of a morpholinium cation and a chloride anion.[1]

Table 1: Key Properties of 3,3-Dimethylmorpholine and its Hydrochloride Salt

| Property | 3,3-Dimethylmorpholine (Free Base) | This compound |

| CAS Number | 59229-63-9[4][5] | 59229-64-0[2] |

| Molecular Formula | C₆H₁₃NO[4][5] | C₆H₁₄ClNO[3] |

| Molecular Weight | 115.17 g/mol [4] | 151.64 g/mol [3] |

| IUPAC Name | 3,3-dimethylmorpholine[4] | 3,3-dimethylmorpholine;hydrochloride[2] |

Synthesis and Salt Formation

The synthesis of 3,3-dimethylmorpholine is not widely reported in the literature, but a plausible and efficient route can be designed based on established methods for the synthesis of substituted morpholines. A logical approach involves the cyclization of a suitable amino alcohol precursor.

Proposed Synthesis of 3,3-Dimethylmorpholine (Free Base)

A robust method for the synthesis of substituted morpholines involves the intramolecular cyclization of an N-substituted diethanolamine derivative. For the synthesis of 3,3-dimethylmorpholine, a suitable precursor would be 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol. The synthesis can be envisioned in two main steps:

Step 1: Synthesis of the Amino Alcohol Precursor

The precursor can be synthesized via the reaction of 2-aminoethanol with 2,2-dimethyloxirane (isobutylene oxide). This reaction proceeds through a nucleophilic ring-opening of the epoxide by the amine.

Step 2: Intramolecular Cyclization

The resulting amino diol can then undergo an acid-catalyzed intramolecular dehydration to form the morpholine ring. Concentrated sulfuric acid is a common reagent for this type of cyclization.

Experimental Protocol: Synthesis of 3,3-Dimethylmorpholine

Step 1: Synthesis of 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoethanol (1.0 eq) and 2,2-dimethyloxirane (1.1 eq) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude amino diol, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 3,3-Dimethylmorpholine

-

To the crude 1-((2-hydroxyethyl)amino)-2-methylpropan-2-ol in a round-bottom flask, slowly add concentrated sulfuric acid (2.0-3.0 eq) at 0 °C.

-

After the addition is complete, heat the reaction mixture to 120-140 °C and maintain this temperature for several hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base, such as sodium hydroxide, to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure 3,3-dimethylmorpholine.

Formation of this compound

The conversion of the free base to its hydrochloride salt is a standard and straightforward procedure. This is often done to improve the compound's stability and handling properties.

Experimental Protocol: Preparation of this compound

-

Dissolve the purified 3,3-dimethylmorpholine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectral data based on the known spectra of the free base and related morpholine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of the free base, 3,3-dimethylmorpholine, has been reported.[6] Upon protonation to form the hydrochloride salt, the chemical shifts of the carbon atoms adjacent to the nitrogen are expected to shift downfield due to the inductive effect of the positively charged nitrogen.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~25 | ~1.3 | s | 6H |

| C (CH₃)₂ | ~60 | - | - | - |

| -O-C H₂- | ~75 | ~3.9 | t | 2H |

| -C H₂-NH₂⁺- | ~50 | ~3.2 | t | 2H |

| -NH₂⁺- | - | ~9-10 | br s | 2H |

| -C H₂-C(CH₃)₂ | ~45 | ~2.9 | s | 2H |

Note: Predicted shifts are based on data for 3,3-dimethylmorpholine and morpholine hydrochloride. Actual shifts may vary depending on the solvent and other experimental conditions.[6][7]

¹H NMR: The ¹H NMR spectrum of the hydrochloride salt is expected to show distinct signals for the methyl protons, the three methylene groups, and the protons on the nitrogen. The N-H protons will likely appear as a broad singlet at a downfield chemical shift, and its integration would correspond to two protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong, broad absorptions in the region of 2400-3000 cm⁻¹, which are characteristic of the N-H stretching vibrations in an ammonium salt. Other key absorptions will include C-H stretching vibrations around 2850-2950 cm⁻¹, and C-O stretching in the 1050-1150 cm⁻¹ region.[7][8]

Mass Spectrometry

In a mass spectrum, this compound is expected to show a molecular ion peak for the free base at m/z 115, as the hydrochloride salt will likely dissociate in the ion source.[9] The fragmentation pattern would be characteristic of the 3,3-dimethylmorpholine structure, with potential losses of methyl groups and fragmentation of the morpholine ring.

Solid-State Structure and Crystallography

Currently, there is no publicly available crystal structure for this compound. However, based on studies of other morpholine derivatives, the morpholine ring is expected to adopt a chair conformation in the solid state.[10][11][12][13] The two methyl groups at the C3 position will occupy axial and equatorial positions. In the crystal lattice, the morpholinium cations and chloride anions will be held together by ionic interactions and hydrogen bonding between the N-H protons and the chloride ions.

Conclusion

This compound is a valuable building block for chemical synthesis, offering the favorable properties of the morpholine scaffold with the added steric and electronic influence of the gem-dimethyl group. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and a predictive analysis of its spectroscopic and solid-state properties. This information serves as a crucial resource for researchers and scientists working with this compound in the fields of drug discovery and materials science.

References

- SpectraBase. 3,3-Dimethyl-morpholine - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 3,3-Dimethylmorpholine. [Link]

- Döring, C., & Jones, P. G. (2023). Crystal structures of the isotypic complexes bis-(morpholine)-gold(I) chloride and bis-(morpholine)-gold(I) bromide.

- Google Patents. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.

- Royal Society of Chemistry. (2020). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

- R Discovery. (2015). Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues. [Link]

- SpectraBase. 3,3-Dimethyl-4-nitroso-morpholine - Optional[MS (GC)] - Spectrum. [Link]

- PubChem. Morpholine, hydrochloride (1:1). [Link]

- ResearchGate. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. [Link]

- IUCr Journals. (2023). [4-(2-Aminoethyl)morpholine-κ 2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. [Link]

- Spectra Analysis. Infrared Spectra of Controlled Substances. [Link]

- ChemWhat. 3,3-Dimethylmorpholine CAS#: 59229-63-9. [Link]

- Wikipedia. Morpholine. [Link]

- Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

- PubChem. 3,5-Dimethylmorpholine hydrochloride. [Link]

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- PubChemLite. 3,3-dimethylmorpholine (C6H13NO). [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Google Patents. (2012). Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. US20120202995A1.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

Diagrams

Caption: Synthetic pathway for this compound.

Caption: Structure of the 3,3-Dimethylmorpholinium cation and Chloride anion.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]

- 4. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectra-analysis.com [spectra-analysis.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Crystal structures of the isotypic complexes bis-(morpholine)-gold(I) chloride and bis-(morpholine)-gold(I) bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

Introduction: The Morpholine Scaffold in Neuropharmacology

An In-Depth Technical Guide on the Mechanism of Action of Morpholine-Based CNS Stimulants: A Focus on the 3,3-Dimethylmorpholine Scaffold

The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, serves as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to engage in hydrogen bonding have led to its incorporation into a diverse array of biologically active compounds.[1] While many morpholine-containing drugs exhibit a wide range of therapeutic effects, a notable class of substituted morpholines demonstrates significant activity as central nervous system (CNS) stimulants.[1]

This guide delves into the mechanism of action of CNS-active morpholine derivatives, with a specific focus on the structural class represented by 3,3-dimethylmorpholine hydrochloride. It is important to note that while this compound is recognized as a chemical intermediate in organic synthesis, its specific pharmacological profile is not extensively documented in publicly available literature.[2][3][4][5][6][7][8] Therefore, to provide a comprehensive and scientifically grounded analysis, this guide will use the well-characterized and structurally related drug, phendimetrazine , as a surrogate to elucidate the likely mechanism of action. Phendimetrazine, with its 3,4-dimethyl-2-phenylmorpholine structure, offers a robust and clinically relevant model for understanding how this chemical class interacts with neuronal systems.[9]

Phendimetrazine is a sympathomimetic amine with pharmacological actions similar to amphetamines, primarily used for the short-term treatment of exogenous obesity as an appetite suppressant.[10][11][12] By examining its well-established mechanism, we can infer the potential biological activities and molecular targets of related dimethylmorpholine compounds.

Core Mechanism of Action: A Prodrug Approach to Norepinephrine-Dopamine Release

The primary mechanism of action for phendimetrazine is indirect and relies on its metabolic conversion to a more active compound. This prodrug strategy is a key feature of its pharmacological profile, influencing its pharmacokinetics and abuse potential.[9][13]

Metabolic Activation to Phenmetrazine

Following oral administration, phendimetrazine is readily absorbed from the gastrointestinal tract.[11] It then undergoes N-demethylation in the liver, a metabolic process that removes the methyl group from the nitrogen atom of the morpholine ring. This biotransformation converts phendimetrazine into its active metabolite, phenmetrazine .[9][11][13] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[9] This conversion is critical, as phenmetrazine is the primary mediator of the drug's pharmacological effects. The prodrug design allows for a more sustained and steady release of the active compound compared to administering phenmetrazine directly, which can help in reducing its abuse liability.[9][13]

Phenmetrazine as a Norepinephrine-Dopamine Releasing Agent (NDRA)

The active metabolite, phenmetrazine, belongs to the class of drugs known as norepinephrine-dopamine releasing agents (NDRAs).[9][11][14] NDRAs are sympathomimetic amines that act on presynaptic nerve terminals to induce the release of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA).[14][15][16] This action is distinct from that of reuptake inhibitors, which merely block the clearance of neurotransmitters from the synapse. Releasing agents actively promote the efflux of neurotransmitters from storage vesicles into the cytoplasm and then out of the neuron.[15][16]

The mechanism of phenmetrazine-induced neurotransmitter release involves several key steps:

-

Uptake into Presynaptic Neurons: Phenmetrazine, being structurally similar to norepinephrine and dopamine, is recognized and transported into the presynaptic neuron by the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, phenmetrazine interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This interaction disrupts the proton gradient that VMAT2 uses to sequester monoamines like NE and DA into vesicles.

-

Cytosolic Neurotransmitter Accumulation: The disruption of VMAT2 leads to the leakage of norepinephrine and dopamine from the vesicles into the cytoplasm of the presynaptic terminal.

-

Transporter Reversal: The resulting high cytosolic concentration of these neurotransmitters causes the NET and DAT to reverse their direction of transport. Instead of taking up neurotransmitters from the synapse, they begin to pump norepinephrine and dopamine out of the neuron and into the synaptic cleft.[11]

This surge in synaptic norepinephrine and dopamine concentrations is the ultimate cause of the physiological and behavioral effects of the drug.[10][13]

Caption: Mechanism of Phendimetrazine as an NDRA.

Physiological and Therapeutic Effects

The increased synaptic levels of norepinephrine and dopamine, particularly in key brain regions, produce the therapeutic and side effects associated with phendimetrazine.

Appetite Suppression

The primary therapeutic application of phendimetrazine is as an anorectic for weight management.[10][13] This effect is predominantly mediated by the stimulation of the hypothalamus, a critical brain region for regulating hunger and satiety.[13] Increased norepinephrine signaling in the hypothalamus is thought to be the main driver of appetite suppression.[13]

Central Nervous System Stimulation

The release of dopamine in brain reward pathways and cortical regions contributes to the stimulant effects of the drug, which include increased alertness, energy, and potential for mood elevation.[10][13] These CNS stimulant properties are similar to those of amphetamines, and as such, phendimetrazine has a potential for misuse and abuse.[9][10][12]

Cardiovascular Effects

As a sympathomimetic amine, phendimetrazine elevates sympathetic nervous system activity throughout the body.[10] The release of norepinephrine can lead to increased heart rate and blood pressure.[10][12] Consequently, its use is contraindicated in patients with a history of cardiovascular disease, uncontrolled hypertension, or hyperthyroidism.[10]

Quantitative Pharmacological Data

| Parameter | Value | Source |

| Drug Class | Sympathomimetic Amine, Anorectic | [11][13] |

| Mechanism | Norepinephrine-Dopamine Releasing Agent (NDRA) | [9][11] |

| Metabolism | N-demethylation to active metabolite phenmetrazine | [9][11][13] |

| Metabolic Conversion Rate | ~30% of oral dose | [9] |

| Time to Peak Plasma Levels | 1 to 3 hours | [11] |

| Elimination Half-Life | Approximately 3.7 hours (immediate release) | [12] |

| Route of Elimination | Primarily renal (urine) | [11][12] |

| DEA Schedule | Schedule III | [12] |

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel compound like this compound, a series of in vitro and in vivo assays would be employed. The following protocols are standard methodologies used to identify and quantify NDRA activity.

Protocol 1: In Vitro Neurotransmitter Release Assay

This assay directly measures the ability of a compound to induce the release of norepinephrine and dopamine from presynaptic nerve terminals (synaptosomes).

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound for inducing NE and DA release.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rodents via differential centrifugation.

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to allow for its uptake into the nerve terminals.

-

Superfusion: Place the loaded synaptosomes into a superfusion apparatus. Continuously perfuse with a buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

Compound Application: Introduce the test compound at various concentrations into the perfusion buffer for a defined period.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]neurotransmitter released.

-

Data Analysis: Plot the stimulated release (as a percentage of total neurotransmitter) against the compound concentration to generate a dose-response curve and calculate EC₅₀ and Eₘₐₓ values.

Caption: Workflow for In Vitro Neurotransmitter Release Assay.

Protocol 2: In Vivo Microdialysis

This technique measures neurotransmitter levels in the brains of freely moving animals, providing a more physiologically relevant assessment of a compound's effects.

Objective: To determine if systemic administration of the test compound increases extracellular levels of NE and DA in specific brain regions.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal (e.g., a rat).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect several baseline dialysate samples to measure basal neurotransmitter levels.

-

Drug Administration: Administer the test compound to the animal (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to assess the magnitude and duration of the effect.

Conclusion

While direct pharmacological data on this compound is scarce, its structural similarity to phendimetrazine provides a strong basis for predicting its mechanism of action. It is highly probable that, if biologically active, it would function as a central nervous system stimulant. The core mechanism would likely involve its function as a norepinephrine-dopamine releasing agent, following potential metabolic activation. This action, centered on the reversal of monoamine transporters and subsequent increase in synaptic catecholamines, would lead to appetite suppression and generalized CNS stimulation. The experimental protocols detailed herein represent the standard, validated methodologies required to confirm this hypothesis and fully characterize the neuropharmacological profile of this and related morpholine compounds. This guide provides a foundational framework for researchers and drug development professionals investigating novel CNS-active agents based on the versatile morpholine scaffold.

References

- MedicineNet. (n.d.). Phendimetrazine: Weight Loss Uses, Side Effects, Dosage.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30487, Phendimetrazine.

- Wikipedia. (n.d.). Phendimetrazine.

- Patsnap. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Synapse.

- U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartrate Extended-release Capsules CIII DESCRIPTION.

- ChemBK. (2024, April 9). 3,3-dimethylmorpholine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14551849, 3,3-Dimethylmorpholine.

- MySkinRecipes. (n.d.). 3,3-Dimethylmorpholine.

- Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

- Wikipedia. (n.d.). Dopamine releasing agent.

- Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor.

- ChemWhat. (n.d.). 3,3-Dimethylmorpholine CAS#: 59229-63-9.

- Wikipedia. (n.d.). Norepinephrine releasing agent.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

- Wikipedia. (n.d.). Norepinephrine–dopamine releasing agent.

- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine releasing agent.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69355179, (2S,3R)-2,3-Dimethylmorpholine hcl.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12638208, 3,5-Dimethylmorpholine hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Dimethylmorpholine [myskinrecipes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 59229-64-0|this compound|BLD Pharm [bldpharm.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 3,3-Dimethyl-morpholine hydrochloride 95% | CAS: 59229-64-0 | AChemBlock [achemblock.com]

- 9. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 10. Phendimetrazine: Weight Loss Uses, Side Effects, Dosage [medicinenet.com]

- 11. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 14. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 15. Dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 16. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]

3,3-Dimethylmorpholine Hydrochloride: A Scoping Guide for Novel Therapeutic Development

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. The morpholine ring is a well-established example of such a scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide introduces 3,3-Dimethylmorpholine hydrochloride, a readily available yet underexplored building block, and posits its significant potential in the development of next-generation therapeutics. By combining the proven benefits of the morpholine moiety with the strategic advantages of gem-dimethyl substitution, this compound represents a promising starting point for the creation of novel drugs, particularly in the fields of central nervous system (CNS) disorders and oncology. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the scientific rationale for its use and providing actionable research workflows and experimental protocols to unlock its therapeutic potential.

Part 1: Foundational Insights: The Strategic Value of the 3,3-Dimethylmorpholine Scaffold

The Morpholine Moiety: A Privileged Scaffold in Drug Discovery

The morpholine ring is a heterocyclic amine that has found widespread application in medicinal chemistry.[1] Its prevalence in approved drugs and clinical candidates can be attributed to several key features:

-

Improved Physicochemical Properties: The inclusion of a morpholine ring can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for oral bioavailability and favorable pharmacokinetics.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to improved half-life and reduced potential for the formation of reactive metabolites.

-

Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the facile generation of diverse chemical libraries.[2]

-

Favorable pKa: The pKa of the morpholine nitrogen is typically in the range of physiological pH, allowing it to be protonated and interact with biological targets through hydrogen bonding.

The gem-Dimethyl Effect: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The presence of a gem-dimethyl group, two methyl groups attached to the same carbon atom, can have a profound impact on the biological activity and pharmacokinetic profile of a molecule.[3] This "Thorpe-Ingold effect" can:

-

Enhance Potency and Selectivity: The steric bulk of the gem-dimethyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target, leading to increased potency and selectivity.[3]

-

Block Metabolic Oxidation: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidative metabolism, which can prevent the deactivation of the drug and improve its metabolic stability.

-

Modulate pKa: The electron-donating nature of the methyl groups can influence the basicity of the nearby nitrogen atom, fine-tuning its pKa for optimal target engagement.[3]

Synergy in this compound: A Profile of a Promising Building Block

This compound combines the advantageous properties of the morpholine scaffold with the strategic benefits of the gem-dimethyl group. This synergy results in a building block with a unique and highly desirable profile for drug discovery:

| Property | Contribution from Morpholine | Contribution from gem-Dimethyl Group | Resulting Advantage in 3,3-Dimethylmorpholine |

| Solubility & Bioavailability | High | - | Enhanced |

| Metabolic Stability | High | Blocks C3 oxidation | Significantly Increased |

| Conformational Rigidity | Moderate | High | Locked, Bioactive Conformation |

| Synthetic Tractability | High | - | Readily Derivatized |

Part 2: High-Potential Research Applications

The unique structural features of this compound make it an attractive starting point for several therapeutic areas. Below are two high-potential research applications with proposed workflows and experimental protocols.

Application Focus 1: Development of Novel CNS-Active Agents

2.1.1. Rationale: The morpholine scaffold is a common feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4] The metabolic stability and conformational rigidity imparted by the gem-dimethyl group in this compound could lead to the development of CNS agents with improved potency, selectivity, and duration of action.

2.1.2. Proposed Research Workflow:

Caption: CNS Drug Discovery Workflow using 3,3-Dimethylmorpholine.

2.1.3. Experimental Protocols:

Protocol 2.1.3.1: Parallel Amide Library Synthesis

-

To an array of reaction vials, add a solution of 3,3-Dimethylmorpholine (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

To each vial, add a unique carboxylic acid (1.1 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a non-nucleophilic base (e.g., DIEA, 2 equivalents).

-

Seal the vials and agitate at room temperature for 12-24 hours.

-

Quench the reactions with water and extract the organic layer.

-

Purify the products by automated flash chromatography.

-

Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

Application Focus 2: Design of Kinase Inhibitors for Oncology

2.2.1. Rationale: The morpholine ring is a key component of several approved kinase inhibitors, where it often occupies the solvent-exposed region of the ATP binding site. The conformational constraint and metabolic stability of the 3,3-dimethylmorpholine scaffold could be leveraged to develop highly selective and potent kinase inhibitors with improved pharmacokinetic profiles.

2.2.2. Proposed Research Workflow and Protocols:

Caption: Kinase Inhibitor Discovery Workflow.

Protocol 2.2.2.1: N-Arylation of 3,3-Dimethylmorpholine

-

In a reaction vessel, combine 3,3-Dimethylmorpholine (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in an anhydrous solvent (e.g., toluene).

-

Degas the mixture and heat to 80-110 °C for 12-24 hours under an inert atmosphere.

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

-

Characterize the product by LC-MS and ¹H NMR.

Part 3: Synthetic Utility and Library Generation

General Synthetic Considerations

This compound is a stable, crystalline solid that can be handled under standard laboratory conditions. The free base, 3,3-Dimethylmorpholine, can be liberated by treatment with a suitable base. It is a nucleophilic secondary amine that readily participates in a variety of chemical transformations, including:

-

N-Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides to form N-aryl morpholines.

Protocol for Parallel Library Synthesis

The following is a general protocol for the parallel synthesis of a library of 3,3-dimethylmorpholine derivatives using a robotic liquid handler.

-

Prepare stock solutions of 3,3-Dimethylmorpholine, a diverse set of building blocks (e.g., carboxylic acids, alkyl halides), and necessary reagents in a compatible solvent.

-

Program the liquid handler to dispense the appropriate reagents into a 96-well reaction block.

-

Seal the reaction block and place it on a heated shaker for the required reaction time.

-

Upon completion, perform a parallel workup and purification using a 96-well solid-phase extraction (SPE) plate.

-

Analyze the resulting library members by high-throughput LC-MS to confirm identity and purity.

Part 4: Summary and Future Directions

This compound is a commercially available building block with significant, yet largely untapped, potential in drug discovery. The combination of the well-established benefits of the morpholine scaffold and the strategic advantages of the gem-dimethyl group makes it an ideal starting point for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a scientific rationale for its use and outlined actionable research plans in the areas of CNS drug discovery and oncology. It is our hope that this document will inspire researchers to explore the potential of this promising scaffold and accelerate the discovery of new medicines.

References

- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

- Bonaventura, J., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

- Ciotta, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 19-35. [Link]

- LookChem. Cas 59229-63-9,3,3-Dimethylmorpholine. [Link]

- MySkinRecipes. 3,3-Dimethylmorpholine. [Link]

- Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]

- Lam, K. S. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,3-Dimethylmorpholine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

Heterocyclic scaffolds are the cornerstone of modern drug discovery, with the morpholine ring being a particularly privileged structure. It imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, enhancing the pharmacokinetic profiles of drug candidates. This guide focuses on a specific, high-value derivative: 3,3-dimethylmorpholine hydrochloride. The introduction of the gem-dimethyl group at the C3 position offers distinct stereoelectronic advantages that mitigate common metabolic liabilities and confer conformational rigidity. This whitepaper provides an in-depth examination of the synthesis, physicochemical properties, reactivity, and strategic applications of this compound, presenting it as a critical building block for researchers, medicinal chemists, and drug development professionals. Detailed, field-tested protocols for its synthesis and derivatization are provided to facilitate its practical application in the laboratory.

Introduction: The Strategic Value of the 3,3-Dimethylmorpholine Scaffold

The morpholine moiety is a six-membered saturated heterocycle widely incorporated into bioactive molecules to modulate their pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Its weak basicity (pKa ~8.5) and hydrophilic nature often lead to improved solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The strategic introduction of a gem-dimethyl group at the C3-position, creating 3,3-dimethylmorpholine, offers several compelling advantages for drug design:[5][6][7][8]

-

Enhanced Metabolic Stability: The gem-dimethyl substitution sterically shields the adjacent C2 and C5 positions from oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for standard morpholine rings.[7][9][10] This blocking effect can significantly increase the half-life of a drug candidate.

-

Conformational Rigidity: The Thorpe-Ingold effect induced by the gem-dimethyl group restricts the conformational flexibility of the morpholine ring. This can lock the molecule into a more bioactive conformation, leading to an entropically favorable and higher-affinity binding to its biological target.[5][6]

-

Modulation of Physicochemical Properties: While adding lipophilicity, the gem-dimethyl group's impact is localized, allowing for fine-tuning of a molecule's overall LogP and permeability characteristics.[6]

-

Vector for Chemical Diversification: The secondary amine of the morpholine ring serves as a versatile synthetic handle for introducing a wide array of substituents via reactions like N-alkylation, N-acylation, and N-arylation, enabling extensive structure-activity relationship (SAR) studies.[11]

This guide will explore these attributes in detail, providing the practical knowledge required to leverage this compound as a powerful tool in synthetic and medicinal chemistry.

Physicochemical & Structural Properties

This compound is typically supplied as a stable, crystalline solid, which is more convenient for handling and weighing than its free-base form.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylmorpholine;hydrochloride | ChemWhat[12] |

| CAS Number | 59229-64-0 | AChemBlock[13] |

| Molecular Formula | C₆H₁₄ClNO | PubChem[14] |

| Molecular Weight | 151.63 g/mol | PubChem[14] |

| Appearance | White to off-white solid | Generic |

| Boiling Point (Free Base) | 143-144 °C | ChemWhat[12] |

| Storage | Room temperature, inert atmosphere | AChemBlock[13] |

Synthesis of this compound

The synthesis of 3,3-dimethylmorpholine typically involves the cyclization of an appropriate amino alcohol precursor. A common and reliable method starts from 2-amino-2-methyl-1-propanol.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process: first, the alkylation of the starting amino alcohol with an ethylene oxide equivalent (like 2-chloroethanol), followed by an acid-catalyzed intramolecular cyclization and dehydration. The final step involves treating the free base with hydrochloric acid to precipitate the salt.

Caption: Synthetic route to 3,3-Dimethylmorpholine HCl.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

PART A: Synthesis of 3,3-Dimethylmorpholine (Free Base)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-2-methyl-1-propanol (1.0 mol, 89.14 g) and water (100 mL).

-

Reagent Addition: While stirring, slowly add 2-chloroethanol (1.1 mol, 88.5 g). After the initial exotherm subsides, add sodium hydroxide (1.2 mol, 48 g) portion-wise, ensuring the temperature does not exceed 80 °C.

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (approx. 1.5 mol, 82 mL) while cooling the flask in an ice bath. The addition is highly exothermic. Once the addition is complete, equip the flask for distillation and heat to distill off the water. Continue heating the residue to 180-200 °C for 2-3 hours to effect cyclization.

-

Isolation: Cool the thick residue and cautiously add a 50% w/w solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12). This will neutralize the acid and liberate the free base.

-

Purification: Extract the resulting mixture with diethyl ether or dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation (boiling point: 143-144 °C) to yield pure 3,3-dimethylmorpholine.[12][15]

PART B: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 3,3-dimethylmorpholine (1.0 mol, 115.17 g) in 500 mL of anhydrous diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a 2M solution of HCl in diethyl ether, or concentrated aqueous HCl, until no further precipitation is observed. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3,3-dimethylmorpholine stems from the nucleophilicity of its secondary amine. It readily participates in a variety of cornerstone organic reactions to form stable C-N bonds.

Key Synthetic Transformations

Caption: Common reactions of the 3,3-dimethylmorpholine core.

-

N-Alkylation: This is a straightforward Sₙ2 reaction with alkyl halides (e.g., iodides, bromides) or other alkylating agents in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.[16][17][18][19]

-

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide products.

-

N-Arylation: One of the most powerful applications is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[20][21][22] This allows for the direct coupling of the morpholine nitrogen to aryl or heteroaryl halides, a crucial transformation in medicinal chemistry.[20]

Application Protocol: Buchwald-Hartwig N-Arylation

This protocol details a general procedure for the palladium-catalyzed coupling of 3,3-dimethylmorpholine with an aryl bromide. It is a self-validating system as successful product formation confirms the reactivity of the building block under standard, high-yield conditions.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Aryl Bromide (1.0 mmol)

-

This compound (1.2 mmol, 182 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

A suitable phosphine ligand, e.g., XPhos or RuPhos (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg) - Note: Extra base is needed to neutralize the HCl salt and for the catalytic cycle.

-

Anhydrous Toluene or Dioxane (5 mL)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen).

Procedure:

-

Catalyst Preparation: To the Schlenk flask, add the aryl bromide, Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide under ambient atmosphere.

-

Expertise Note: The use of bulky, electron-rich phosphine ligands (Buchwald or Hartwig ligands) is critical.[23] They stabilize the palladium catalyst and facilitate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle, which are often rate-limiting.[20][24]

-

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.

-

Reagent Addition: Add the this compound. Then, add the anhydrous solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-3,3-dimethylmorpholine product.

Case Study: Doravirine (Pifeltro®)

A prominent example showcasing the value of the 3,3-dimethylmorpholine scaffold is Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck for the treatment of HIV-1 infection.[25][26][27]

| Drug | Target | Therapeutic Area | Role of 3,3-Dimethylmorpholine |

| Doravirine (Pifeltro®) | HIV-1 Reverse Transcriptase | Antiviral (HIV/AIDS) | The 3,3-dimethylmorpholine moiety is a key component of the molecule, likely contributing to its metabolic stability and overall pharmacokinetic profile, which are crucial for a once-daily oral medication.[28][29] |

The robust, kilo-scale synthesis of Doravirine has been published, highlighting the industrial relevance and scalability of chemistries involving this heterocyclic building block.[28] The incorporation of the 3,3-dimethylmorpholine unit was a deliberate design choice to optimize the drug's properties for clinical success.

Safety and Handling

3,3-Dimethylmorpholine (Free Base):

-

Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation.[30]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood. Avoid breathing vapors or dust.[31]

This compound:

-

Hazards: While the salt form is generally less volatile and corrosive than the free base, it should still be handled with care. Standard laboratory precautions apply.

-

Precautions: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[31]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[31][32]

Conclusion